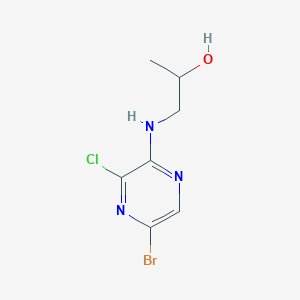![molecular formula C30H36F2 B12845300 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene is an organic compound characterized by the presence of fluorine atoms at the 2 and 3 positions of the benzene ring, a heptyl group at the 1 position, and a biphenyl structure with a pentylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The biphenyl structure provides rigidity, which can influence the compound’s binding affinity and specificity. The heptyl and pentyl groups contribute to the overall hydrophobic character, facilitating interactions with lipid bilayers and hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-difluoro-1,4-bis(4-pentylphenyl)benzene: Similar structure but lacks the heptyl group.
1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene: Contains an ethoxy group instead of a heptyl group.
2,3-difluoro-1-(4-heptylphenyl)-4-(4-pentylphenyl)benzene: Similar structure with slight variations in substituent positions.
Uniqueness
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene is unique due to the combination of fluorine atoms, heptyl group, and biphenyl structure
Propriétés
Formule moléculaire |
C30H36F2 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C30H36F2/c1-3-5-7-8-10-12-27-21-22-28(30(32)29(27)31)26-19-17-25(18-20-26)24-15-13-23(14-16-24)11-9-6-4-2/h13-22H,3-12H2,1-2H3 |
Clé InChI |
SMMLALBZULZMIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C(C(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)



